![molecular formula C20H19N3O2S2 B2539336 N-(thiophène-2-ylméthyl)-2-(6-(4-éthoxyphényl)imidazo[2,1-b]thiazol-3-yl)acétamide CAS No. 897461-62-0](/img/structure/B2539336.png)
N-(thiophène-2-ylméthyl)-2-(6-(4-éthoxyphényl)imidazo[2,1-b]thiazol-3-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H19N3O2S2 and its molecular weight is 397.51. The purity is usually 95%.
BenchChem offers high-quality 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimycobactérienne
Le composé a démontré des propriétés antimycobactériennes prometteuses. Les chercheurs ont synthétisé de nouveaux dérivés carboxamide d'imidazo-[2,1-b]-thiazole et de benzo-[d]-imidazo-[2,1-b]-thiazole. Ces analogues ont été évalués pour leur activité antituberculeuse in vitro. Notamment, le dérivé benzo-[d]-imidazo-[2,1-b]-thiazole IT10 a présenté une CI90 de 7,05 μM et une CI50 de 2,32 μM contre Mycobacterium tuberculosis (Mtb) H37Ra. Il est important de noter qu'il n'a montré aucune toxicité cellulaire aiguë envers la lignée cellulaire de fibroblastes pulmonaires MRC-5. Un autre composé, IT06, avec une portion 2,4-dichlorophényle, a également montré une activité significative contre Mtb .
Potentiel anticancéreux
Bien que non directement lié à l'activité antimycobactérienne, il vaut la peine d'explorer le potentiel du composé dans la recherche sur le cancer. Les dérivés d'imidazo ont été étudiés pour leurs effets anticancéreux. Des études supplémentaires pourraient explorer l'impact du composé sur les lignées cellulaires cancéreuses et les mécanismes d'action potentiels .
Propriétés antibactériennes
Compte tenu de ses caractéristiques structurelles, le composé peut présenter des propriétés antibactériennes au-delà des mycobactéries. Les chercheurs pourraient évaluer son efficacité contre d'autres souches bactériennes et explorer son mode d'action .
Études de docking moléculaire
Comprendre le modèle de liaison et la stabilité du composé avec des cibles protéiques spécifiques est crucial. Des études de docking moléculaire et de dynamique peuvent éclairer ses interactions avec les protéines pertinentes, telles que la panthotéine synthétase de Mtb .
Mécanisme D'action
Target of Action
It has been suggested that the compound has potential anticancer properties
Mode of Action
It has been shown to have a moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia
Result of Action
The compound has shown a moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the compound may have a cytotoxic effect, leading to the death of cancer cells.
Propriétés
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-2-25-16-7-5-14(6-8-16)18-12-23-15(13-27-20(23)22-18)10-19(24)21-11-17-4-3-9-26-17/h3-9,12-13H,2,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIXPOYEEJSNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
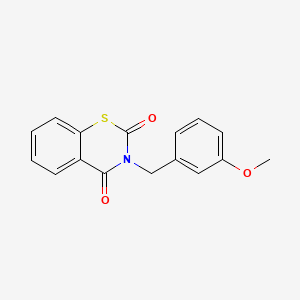
![N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2539255.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone](/img/structure/B2539256.png)
![2-(cyclopentylsulfanyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide](/img/structure/B2539258.png)
![2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-phenylacetamide](/img/structure/B2539259.png)
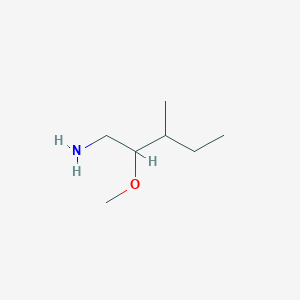

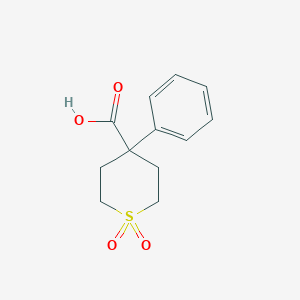
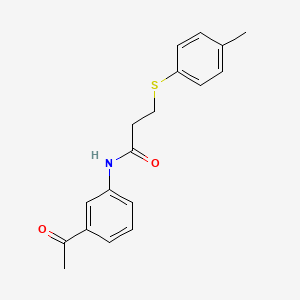

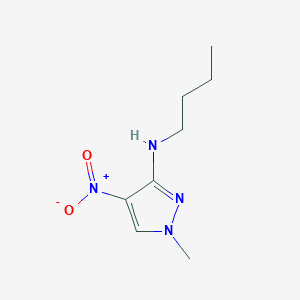
![N-(2,3-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2539270.png)
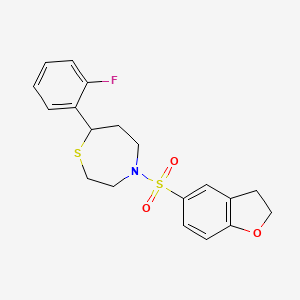
![4-chloro-N'-[(1E)-{2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-thiazol-5-yl}methylidene]benzohydrazide](/img/structure/B2539274.png)
